molecular formula C28H32N2O2S2 B11128257 (5Z)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11128257
M. Wt: 492.7 g/mol
InChI Key: SOTLQMWLZRXUIB-PLRJNAJWSA-N
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Description

The compound (5Z)-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, introduction of the benzylpiperidine moiety, and the final condensation with the isopropylphenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylpiperidine derivatives: Used in the development of central nervous system agents.

    Isopropylphenyl compounds: Commonly found in anti-inflammatory drugs.

Uniqueness

(5Z)-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C28H32N2O2S2

Molecular Weight

492.7 g/mol

IUPAC Name

(5Z)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H32N2O2S2/c1-20(2)24-10-8-22(9-11-24)19-25-27(32)30(28(33)34-25)17-14-26(31)29-15-12-23(13-16-29)18-21-6-4-3-5-7-21/h3-11,19-20,23H,12-18H2,1-2H3/b25-19-

InChI Key

SOTLQMWLZRXUIB-PLRJNAJWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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